Calcium 2-oxo-3-phenylpropanoate
Overview
Description
Mechanism of Action
Target of Action
Calcium 2-oxo-3-phenylpropanoate, also known as Calcium phenylpyruvate, is an organic calcium compound It’s known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .
Mode of Action
It’s known that more than 500 human proteins are known to bind or transport calcium . Therefore, it can be inferred that this compound might interact with these proteins, affecting their function and leading to various physiological changes.
Pharmacokinetics
It’s known that the compound has a water solubility of 000148 mg/mL , which might influence its bioavailability.
Action Environment
It’s known that the compound is stable in air but may decompose at high temperatures . Therefore, environmental factors such as temperature might influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 2-oxo-3-phenylpropanoate can be synthesized through the reaction of phenylpyruvic acid with calcium hydroxide. The reaction typically involves dissolving phenylpyruvic acid in a suitable solvent, such as water or ethanol, and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or filtration to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Calcium 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of phenylpropanol or other alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- Calcium 2-oxo-3-phenylpropanoate is primarily used as a reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents Used |
---|---|---|
Oxidation | Benzoic acid or other carboxylic acids | Potassium permanganate, chromium trioxide |
Reduction | Phenylpropanol or other alcohols | Sodium borohydride, lithium aluminum hydride |
Substitution | Halogenated, nitrated, or sulfonated derivatives | Halogens, nitrating agents |
Biological Applications
Role in Metabolic Pathways
- Research indicates that calcium phenylpyruvate plays a significant role in metabolic pathways. It is particularly studied for its potential therapeutic effects on metabolic disorders such as phenylketonuria (PKU). The compound can be transaminated into corresponding amino acids, aiding in nitrogen metabolism and reducing urea nitrogen levels in the blood .
Case Study: Treatment of Chronic Kidney Disease
- In clinical settings, calcium phenylpyruvate has been utilized in formulations aimed at treating chronic kidney disease (CKD). The compound helps manage protein metabolism disorders by providing an alternative source of amino acids without increasing urea levels. A notable product developed from this application is the α-keto acid tablet (Ketong), which has shown efficacy in protecting renal function and delaying dialysis initiation .
Medical Applications
Therapeutic Uses
- The compound is explored for its potential as a calcium supplement and a therapeutic agent in treating metabolic disorders. Its ability to provide essential amino acids while minimizing urea production makes it valuable for patients with compromised renal function .
Table 2: Medical Applications of this compound
Application | Description |
---|---|
Metabolic Disorders | Used to manage PKU and other metabolic conditions |
Calcium Supplement | Provides bioavailable calcium while aiding metabolism |
Renal Protection | Protects renal function in CKD patients |
Industrial Applications
Pharmaceutical Development
- This compound is used in the pharmaceutical industry for developing drugs targeting metabolic disorders. Its role as an intermediate compound facilitates the synthesis of various therapeutic agents .
Food Industry
- In food technology, this compound acts as a food additive, enhancing flavor profiles and acting as a preservative. It is particularly beneficial for products targeting individuals with calcium deficiencies .
Agricultural Applications
Plant Growth Regulation
- Emerging research indicates that calcium phenylpyruvate may enhance plant growth and stress resistance. Studies are ongoing to evaluate its effectiveness as a growth regulator that could improve crop yields under adverse conditions .
Cosmetic Applications
Antioxidant Properties
Comparison with Similar Compounds
Phenylpyruvic acid: The parent compound of calcium 2-oxo-3-phenylpropanoate, sharing similar chemical properties but lacking the calcium ion.
Calcium acetate: Another calcium salt with different chemical properties and applications.
Calcium lactate: A calcium salt of lactic acid, used as a calcium supplement and in food additives.
Uniqueness: this compound is unique due to its combination of the phenylpyruvate moiety and calcium ion, which imparts distinct chemical and biological properties.
Biological Activity
Calcium 2-oxo-3-phenylpropanoate, also known as phenylpyruvic acid calcium salt, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, applications, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula:
- CAS Number: 51828-93-4
- Molecular Weight: Approximately 370.45 g/mol
Pharmacological Applications
- Metabolic Disorders : this compound is primarily investigated for its potential in treating metabolic disorders, particularly those related to phenylalanine metabolism. It serves as an intermediate in synthesizing L-phenylalanine and other derivatives used in clinical applications .
- Anticancer Properties : Research indicates that derivatives of this compound may have anticancer effects. The compound's ability to be synthesized into various forms allows for the exploration of its efficacy against different cancer types .
- Food Industry : It acts as a food additive, enhancing flavor profiles and serving as a preservative, which can improve the shelf life and safety of food products .
- Biochemical Research : As a substrate in enzymatic studies, it helps researchers understand enzyme kinetics and metabolic pathways, contributing to the broader field of biochemical research .
- Agricultural Applications : Studies suggest that it may play a role in plant growth regulation, potentially improving crop yields and stress resistance .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Synthesis and Efficacy : A study highlighted the synthesis of phenylpyruvic acid derivatives that demonstrated significant biological activity against certain cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy as an anticancer agent .
- Pharmacokinetics : Research on the pharmacokinetic properties of calcium salts of keto acids shows rapid absorption and metabolism in healthy individuals. This rapid action suggests potential benefits for patients with metabolic disorders, where timely intervention is critical .
- Clinical Applications : Clinical trials have explored the use of this compound in patients with chronic kidney disease, where it may play a role in managing amino acid levels and improving overall metabolic health .
Properties
IUPAC Name |
calcium;2-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMOJVSLBZNTK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156-06-9 (Parent) | |
Record name | Calcium 2-oxo-3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00199786 | |
Record name | Calcium bis(3-phenylpyruvate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54865-40-6, 51828-93-4 | |
Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcium 2-oxo-3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bis(3-phenylpyruvate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(3-phenylpyruvate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM 2-OXO-3-PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9Q5UU79A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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